4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine
Description
Properties
IUPAC Name |
4-(4-methylphenyl)-6-piperazin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4/c1-12-2-4-13(5-3-12)14-10-15(18-11-17-14)19-8-6-16-7-9-19/h2-5,10-11,16H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMUVUCRJZWSTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylphenyl-substituted pyrimidine with piperazine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1.1. 5-HT7 Receptor Ligands
One of the primary applications of 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine is as a ligand for the 5-HT7 serotonin receptor. Research has shown that various derivatives of piperazine-substituted pyrimidines exhibit high affinity for this receptor, which is implicated in mood regulation and cognitive functions. The structure-activity relationship (SAR) studies indicate that modifications on the pyrimidine core can significantly influence binding affinity.
Table 1: Binding Affinities of Selected Compounds
| Compound | Binding Affinity (Ki, nM) | Activity |
|---|---|---|
| This compound | < 100 | Antidepressant potential |
| 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine | < 50 | Chikungunya virus inhibitor |
| 4-(3-Furyl)-2-(4-methylpiperazin-1-yl)pyrimidine | < 60 | Antidepressant potential |
The data indicates that compounds with a piperazine moiety linked to a pyrimidine ring can enhance the pharmacological profile for treating mood disorders and other neuropsychiatric conditions .
1.2. Antidepressant and Antipsychotic Potential
The modulation of serotonin receptors, particularly the 5-HT7 receptor, has been linked to the development of novel antidepressants. Compounds like this compound have shown promise in preclinical studies for their ability to inhibit cAMP production, suggesting a mechanism through which they may exert antidepressant effects .
2.1. Tuberculosis Research
Recent studies have highlighted the potential of piperazine derivatives, including those related to this compound, in combating Mycobacterium tuberculosis. The need for new anti-tubercular agents is critical due to rising drug resistance.
Table 2: Anti-Tubercular Activity of Piperazine Derivatives
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| N-(2-(Piperazin-1-yl)ethyl)pyrazine-2-carboxamide | 12.2 | Moderate |
| N-(3-Iodo-4-methylphenyl)pyrazine-2-carboxamide | < 2 | High |
| This compound | TBD | Under investigation |
In vitro studies have demonstrated that certain piperazine derivatives possess significant anti-mycobacterial activity, with some compounds exhibiting MIC values lower than standard treatments like pyrazinamide . The integration of piperazine with other pharmacophores enhances the efficacy against resistant strains.
3.1. Mechanisms of Action
The mechanisms through which these compounds exert their effects involve interactions with specific biological targets such as enzymes and receptors. For instance, the inhibition of cAMP production via serotonin receptor modulation is a key pathway for neuropharmacological applications.
3.2. Future Research Directions
Further research is warranted to explore:
- The full range of biological activities associated with this compound.
- The development of analogs with improved potency and selectivity.
- Comprehensive pharmacokinetic studies to assess the viability of these compounds in clinical settings.
Mechanism of Action
The mechanism of action of 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Positional Isomers: Methylphenyl Substituent Variations
The positional isomerism of the methyl group on the phenyl ring significantly impacts physicochemical and pharmacological properties. lists three isomers:
| Compound Name | CAS Number | Substituent Position | Molecular Weight | Catalog Number |
|---|---|---|---|---|
| 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine | 1170996-57-2 | Para | 254.34 | 078452 |
| 4-(2-Methylphenyl)-6-piperazin-1-ylpyrimidine | 959490-40-5 | Ortho | 254.34 | 078454 |
| 4-(3-Methylphenyl)-6-piperazin-1-ylpyrimidine | 1172708-64-3 | Meta | 254.34 | 078456 |
Key Observations :
Piperazine vs. Piperidine Substitutions
Replacing the piperazine ring with piperidine alters basicity and hydrogen-bonding capacity. and describe 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine , which has a piperidine ring instead of piperazine:
| Property | This compound | 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine |
|---|---|---|
| Nitrogen Count | 4 (pyrimidine + piperazine) | 3 (pyrimidine + piperidine) |
| Basicity (pKa) | Higher (piperazine has two basic N atoms) | Lower (piperidine has one basic N atom) |
| Solubility | Improved aqueous solubility due to piperazine | Reduced solubility in polar solvents |
Pharmacological Implications : Piperazine-containing compounds are more likely to engage in hydrogen bonding with biological targets, enhancing receptor affinity .
Functional Group Modifications: Sulfonamide and Methanesulfonyl Additions
and highlight derivatives with sulfonamide or methanesulfonyl groups, which increase polarity and molecular weight:
- 4-methyl-N1-{4-[6-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-2-pyridyl]phenyl}-1-benzenesulfonamide (5a): Molecular Weight: 645 g/mol (vs. 254.34 for the target compound). Key Feature: Dual sulfonamide groups enhance solubility but may reduce blood-brain barrier penetration .
- 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine: Molecular Weight: 494.19 g/mol (ESI+). Pharmacological Role: The methanesulfonyl group improves metabolic stability by resisting cytochrome P450 oxidation .
Heterocyclic Core Variations
compares pyrimidine derivatives with imidazopyridine cores:
| Compound | Core Structure | Molecular Weight | Key Functional Groups |
|---|---|---|---|
| This compound | Pyrimidine | 254.34 | Piperazine, 4-methylphenyl |
| IP-6 (imidazopyridine derivative) | Imidazo[1,2-a]pyridine | 353 g/mol | 4-ethylpiperazinyl, fluorophenyl |
Analytical Data :
- This compound: No direct spectral data, but analogues in show IR peaks at ~1332 cm⁻¹ (S=O) and MS fragments at m/z 645 .
- IP-7 (imidazopyridine) : IR peaks at 3097 cm⁻¹ (C-H stretch) and MS m/z 339 [M+1]⁺ .
Biological Activity
Overview
4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine moiety linked to a pyrimidine ring, which is known for its diverse pharmacological properties. The exploration of its biological activity encompasses various aspects, including enzyme inhibition, receptor interactions, and therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHN
- Molecular Weight : 252.35 g/mol
- CAS Number : 1170996-57-2
This compound's structure allows it to interact with multiple biological targets, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites or allosteric sites, thus modulating their function.
- Receptor Interaction : It can also interact with cellular receptors, triggering signaling pathways that lead to various biological effects, including anti-inflammatory and anticancer activities .
Biological Activities
Research has identified several key biological activities associated with this compound:
- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. Its ability to inhibit specific kinases involved in cell proliferation contributes to its anticancer potential .
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, making it a potential candidate for developing new antibiotics .
Research Findings and Case Studies
A number of studies have focused on the synthesis and evaluation of this compound:
Table 1: Summary of Key Studies
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine, and how can reaction yields be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, substituting a halogen atom on the pyrimidine ring with piperazine derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) . Key factors influencing yields include:
- Temperature : Elevated temperatures (80–120°C) enhance reaction kinetics but may promote side reactions.
- Catalysts : Palladium catalysts (e.g., Pd/C) improve coupling efficiency in Suzuki-Miyaura reactions .
- Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane is critical for isolating high-purity product .
Q. How is this compound characterized using spectroscopic and chromatographic techniques?
- Methodology :
- NMR : ¹H and ¹³C NMR spectra confirm substituent positions. For example, aromatic protons appear at δ 7.1–8.5 ppm, and piperazine N–H signals are observed near δ 2.3–3.1 ppm .
- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C–O (1150–1250 cm⁻¹) validate functional groups .
- Mass Spectrometry : High-resolution MS (e.g., m/z = 645 [M⁺]) confirms molecular weight .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95%) .
Q. What strategies are used to evaluate solubility and stability in formulation studies?
- Methodology :
- Solubility : Tested in solvents like DMSO (for stock solutions) and aqueous buffers (pH 1–7.4) using UV-Vis spectroscopy .
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) monitor degradation via LC-MS .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities, and what challenges arise during refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is performed using SHELX programs . Challenges include:
- Data Collection : Weak diffraction due to crystal defects requires high-intensity synchrotron radiation .
- Refinement : Disordered piperazine rings are modeled with restraints (e.g., DFIX in SHELXL) .
- Validation : R-factor convergence (<5%) and Hirshfeld surface analysis ensure accuracy .
Q. What computational approaches predict biological target interactions?
- Methodology :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to receptors (e.g., kinases). The trifluoromethyl group enhances lipophilicity, improving docking scores in hydrophobic pockets .
- MD Simulations : GROMACS assesses binding stability (RMSD <2 Å over 100 ns) .
- QSAR : CoMFA/CoMSIA correlates substituent effects (e.g., methyl vs. ethyl groups) with activity .
Q. How do researchers address discrepancies in reported biological activities?
- Methodology :
- Structural Variants : Compare analogues (e.g., 4-methylphenyl vs. 4-chlorophenyl derivatives) in standardized assays .
- Assay Conditions : Control variables like cell lines (e.g., HEK293 vs. HeLa) and incubation times .
- Data Meta-Analysis : Use tools like RevMan to pool IC₅₀ values and identify outliers .
Q. What experimental designs assess thermodynamic stability and decomposition pathways?
- Methodology :
- Thermogravimetric Analysis (TGA) : Measures weight loss (5% degradation at ~250°C) under nitrogen .
- DSC : Identifies melting points (e.g., 187–190°C) and exothermic decomposition events .
- GC-MS : Detects volatile byproducts (e.g., methylphenols) during thermal stress .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
